molecular formula C24H17ClN2O2S2 B11455255 7-Chloro-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenylquinolin-2-ol

7-Chloro-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenylquinolin-2-ol

Cat. No.: B11455255
M. Wt: 465.0 g/mol
InChI Key: CVQDDTLHFFLLTG-UHFFFAOYSA-N
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Description

7-Chloro-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one typically involves the condensation of 6-ethoxy-1,3-benzothiazole-2-amine with 3-chloro-4-phenylquinoline-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

7-Chloro-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may inhibit cyclooxygenase enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one is unique due to its specific structural features, such as the presence of both benzothiazole and quinoline moieties

Properties

Molecular Formula

C24H17ClN2O2S2

Molecular Weight

465.0 g/mol

IUPAC Name

7-chloro-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C24H17ClN2O2S2/c1-2-29-16-9-11-18-20(13-16)30-24(27-18)31-22-21(14-6-4-3-5-7-14)17-10-8-15(25)12-19(17)26-23(22)28/h3-13H,2H2,1H3,(H,26,28)

InChI Key

CVQDDTLHFFLLTG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC3=C(C4=C(C=C(C=C4)Cl)NC3=O)C5=CC=CC=C5

Origin of Product

United States

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